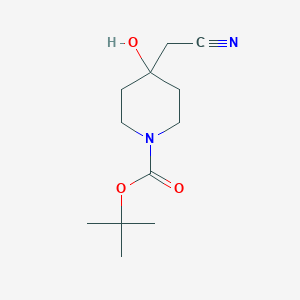

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

概要

説明

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, a hydroxyl group, and a carboxylate group attached to the piperidine ring. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and cyanomethyl reagents.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group in tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The cyanomethyl group can be reduced to form an amine derivative.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include alkyl halides, aryl halides, and organometallic reagents.

Major Products

Oxidation Products: Ketone or aldehyde derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various alkyl or aryl-substituted piperidine derivatives.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate has garnered attention for its potential therapeutic applications. Research indicates that it may exhibit pharmacological activities such as:

- Anti-inflammatory effects

- Analgesic properties

- Antimicrobial activities

These properties position it as a candidate for drug development targeting diseases where enzyme regulation is crucial.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, making it an important tool in drug design. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. Although initial findings reported weak inhibitory effects, ongoing research aims to optimize its structure to enhance potency.

Cancer Research

Recent studies have explored the compound's role in cancer treatment. For example, one study involving U251-MG glioblastoma cells demonstrated that a derivative of this compound (UNC7437) effectively decreased cellular proliferation and altered gene expression related to cancer pathways. The compound's mechanism involved regulating inositol phosphate metabolism, which is critical in cancer cell signaling .

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, facilitating the development of new chemical entities with potential biological activity.

Case Study 1: Inhibition of Inositol Phosphate Kinase (IPMK)

In a study focused on glioblastoma treatment, researchers synthesized a series of compounds derived from this compound to inhibit IPMK activity. The optimized compound (UNC9750) showed improved potency and pharmacokinetics in rodent models, leading to significant reductions in glioblastoma cell growth and alterations in key metabolic pathways .

Case Study 2: Acetylcholinesterase Inhibition

Another study investigated the compound's derivatives for their ability to inhibit AChE. While initial results indicated limited efficacy, subsequent modifications aimed to enhance binding affinity and selectivity towards AChE, highlighting the compound's potential in developing treatments for neurodegenerative disorders.

Table 1: Summary of Biological Activities

Table 2: Comparison of Derivatives

| Compound Name | Target Enzyme | IC50 Value (nM) | Efficacy Description |

|---|---|---|---|

| UNC7437 | IPMK | 26.2 ± 1.2 | Effective in reducing cell proliferation |

| UNC9750 | IPMK | TBD | Improved potency in rodent models |

| AChE Derivative | AChE | Weak | Limited inhibitory effect observed |

作用機序

The mechanism of action of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The cyanomethyl and hydroxyl groups may play a role in binding to the target site, while the tert-butyl group may influence the compound’s pharmacokinetic properties.

類似化合物との比較

Similar Compounds

Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the cyanomethyl group.

4-(Cyanomethyl)-4-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group.

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate: Lacks the hydroxyl group.

Uniqueness

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of all three functional groups: tert-butyl, cyanomethyl, and hydroxyl. This combination of functional groups provides a distinct chemical reactivity and potential biological activity that sets it apart from similar compounds.

生物活性

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

The compound features a tert-butyl group, a cyanomethyl group, and a hydroxypiperidine structure, which contribute to its diverse reactivity and potential interactions with biological targets.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The functional groups present in the compound may facilitate binding to molecular targets, influencing various biochemical pathways.

- Enzyme Interaction: The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways related to inflammation, pain, and other physiological processes .

- Receptor Binding: The structural components allow for potential interactions with neurotransmitter receptors, which could be leveraged for therapeutic effects.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

- Anti-inflammatory Properties: Preliminary studies suggest that the compound could reduce inflammatory responses in cellular models by modulating cytokine production.

- Analgesic Effects: Its potential analgesic properties are under investigation, particularly in pain models where inflammation plays a critical role.

- Antimicrobial Activity: There are indications that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections.

Case Studies and Experimental Findings

- In Vitro Studies:

-

Animal Models:

- In vivo experiments using rodent models showed that administration of this compound resulted in decreased tumor formation in chemically induced cancer models. The compound's ability to inhibit tumor growth was linked to its effects on metabolic pathways associated with cell proliferation and apoptosis .

- Mechanistic Insights:

Data Tables

特性

IUPAC Name |

tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWMUDUIUQIEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648619 | |

| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774609-73-3 | |

| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。